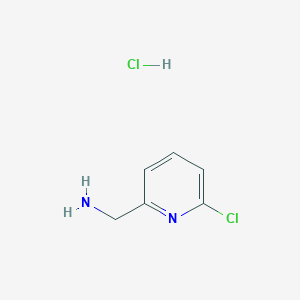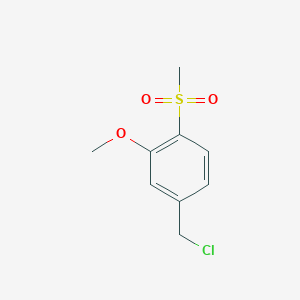
4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene
Descripción general
Descripción
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the functional groups present in the molecule .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. It may include identifying the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Oxidation reactions involving sulfoxides and sulfones are crucial in organic synthesis. The compound 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene might not be directly mentioned, but related compounds have been studied extensively. For example, methyl (methylthio)methyl sulfoxide, upon oxidation with various oxidants like hydrogen peroxide, ozone, and m-chloroperbenzoic acid, yields bis(methylsulfinyl)methane. This indicates the reactivity of methyl sulfoxide compounds in oxidation reactions, which can be pivotal in synthesizing complex molecules (Ogura, Suzuki, & Tsuchihashi, 1980).
Photochemical Transformations
The compound is likely involved in intricate photochemical processes. Research on meta-methoxy-substituted compounds and their reactivity under light exposure reveals that these compounds undergo complex transformations, indicating the potential of 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene in photochemical applications. Such compounds can exhibit varied reactivity based on their structural orientation, affecting their utility in photochemical synthesis and transformations (Cristol, Aeling, & Heng, 1987).
Advanced Material Synthesis
The synthesis of advanced materials often requires precursors with specific functional groups. For instance, diethyltin(methoxy)methanesulfonate, a compound with similar functional groups, reacts with t-butylphosphonic acid to form three-dimensional self-assemblies. These assemblies show different structural motifs based on the solvent used, indicating the potential of such compounds in the field of material science and nanotechnology (Shankar et al., 2011).
Reaction Kinetics and Mechanisms
Understanding the reactivity and kinetics of compounds is crucial in chemical synthesis. Studies on similar compounds, like methanesulfonates, reveal their reactivity patterns, solvolysis rates, and product selectivity, providing insights into the mechanistic pathways and kinetics of similar compounds. Such information is vital for optimizing reaction conditions and designing new synthetic routes (Bentley et al., 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXAKSBTOCXCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)
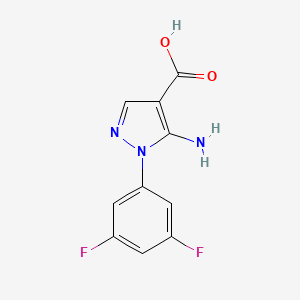
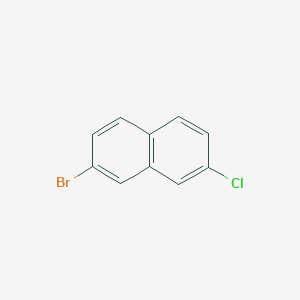
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)
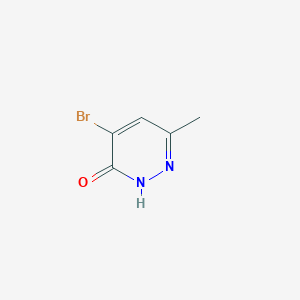

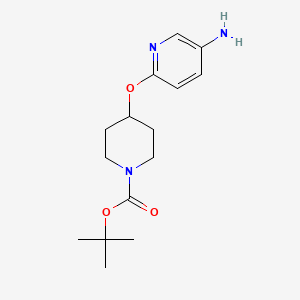
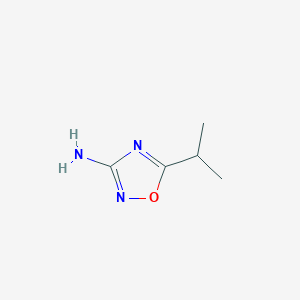


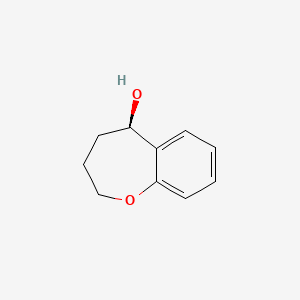
![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)
